3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine
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Overview
Description
3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine is a synthetic organic compound that features a piperidine ring substituted with difluoro groups and a sulfonyl group, as well as a phenylamine moiety with a fluorine substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoro groups.
Sulfonylation: Introduction of the sulfonyl group to the piperidine ring using reagents like sulfonyl chlorides under basic conditions.
Amination: Coupling the sulfonylated piperidine with a fluorinated aniline derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine ring.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluorine atoms or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, such compounds could be investigated for their potential as pharmaceutical agents, particularly if they exhibit bioactivity against specific targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(4,4-Difluoro-piperidine-1-sulfonyl)-phenylamine: Lacks the fluorine substitution on the phenyl ring.
4-Fluoro-phenylamine: A simpler structure without the piperidine and sulfonyl groups.
Piperidine-1-sulfonyl-phenylamine: Lacks the difluoro substitution on the piperidine ring.
Uniqueness
The unique combination of difluoro, sulfonyl, and fluorine substitutions in 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-9-2-1-8(15)7-10(9)19(17,18)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQRYTWTNAXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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